propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate
Overview
Description
Propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate typically involves esterification reactions. One common method is the reaction between an appropriate carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like toluene or dichloromethane to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of pharmaceuticals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl (3Z)-4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate
- Propan-2-yl (3Z)-4-[(4-chlorophenyl)amino]-2-oxo-4-phenylbut-3-enoate
- Propan-2-yl (3Z)-4-[(4-nitrophenyl)amino]-2-oxo-4-phenylbut-3-enoate
Uniqueness
Propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, may influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
propan-2-yl (Z)-4-(4-methoxyanilino)-2-oxo-4-phenylbut-3-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14(2)25-20(23)19(22)13-18(15-7-5-4-6-8-15)21-16-9-11-17(24-3)12-10-16/h4-14,21H,1-3H3/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUAEOTUZVOVEZ-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=O)C=C(C1=CC=CC=C1)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C(=O)/C=C(/C1=CC=CC=C1)\NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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